molecular formula C13H8FN3O3S2 B11306898 6-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11306898
M. Wt: 337.4 g/mol
InChI Key: AJUSALFPBHVNJQ-UHFFFAOYSA-N
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Description

6-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is substituted with a fluoro group, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be constructed by reacting a suitable thioamide with hydrazine derivatives under oxidative conditions.

    Coupling of the Thiadiazole and Chromene Cores: The thiadiazole and chromene cores can be coupled through a nucleophilic substitution reaction, followed by amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in DMF.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium tert-butoxide, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound has been evaluated for its antimicrobial and anticancer activities.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide
  • 4-fluoro-N-(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl)benzene sulfonamide

Uniqueness

6-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a thiadiazole ring and a fluoro group. This unique structure imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H8FN3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

6-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C13H8FN3O3S2/c1-21-13-17-16-12(22-13)15-11(19)10-5-8(18)7-4-6(14)2-3-9(7)20-10/h2-5H,1H3,(H,15,16,19)

InChI Key

AJUSALFPBHVNJQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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